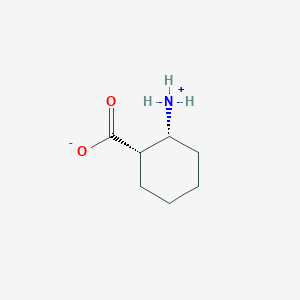![molecular formula C6H7N3O B062185 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one CAS No. 183202-37-1](/img/structure/B62185.png)
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide under acidic or basic conditions to form the fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolo[2,3-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications .
科学的研究の応用
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), thereby influencing necroptosis pathways .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another fused heterocyclic compound with potential biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors (FGFRs).
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Evaluated as an ATR kinase inhibitor.
Uniqueness
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is unique due to its specific ring structure and the versatility it offers in chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
特性
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZKFQHFNGHTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
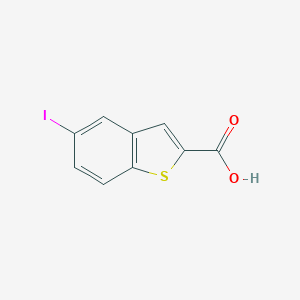
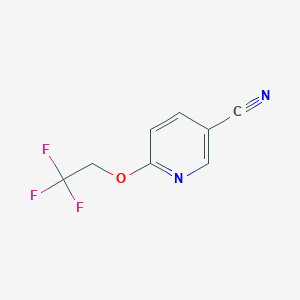
![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
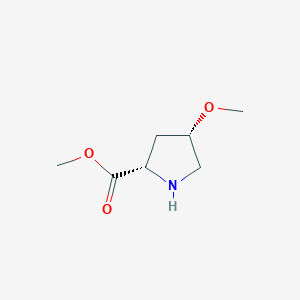
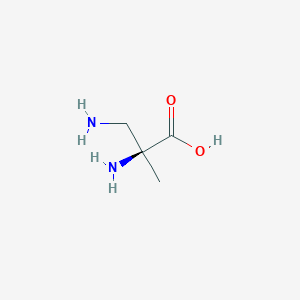
![Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B62119.png)
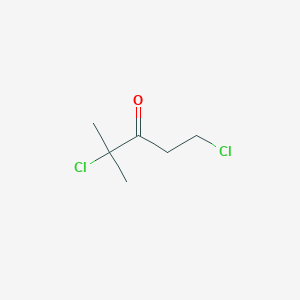
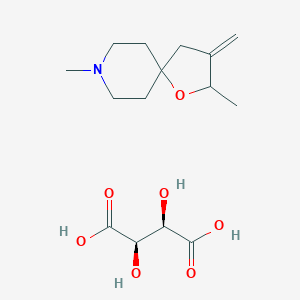

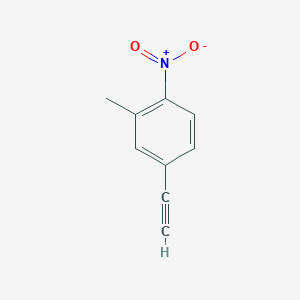
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

